N-(2,5-difluorophenyl)-4-methoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves acylation reactions, where aminophenols react with benzoyl chlorides in suitable solvents like THF, followed by characterization through NMR and elemental analysis. For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide illustrates a similar synthetic pathway, highlighting the general approach towards benzamide derivatives (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination is often achieved using X-ray diffraction and DFT calculations. Studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide provide insights into the impact of intermolecular interactions on molecular geometry, emphasizing the significance of crystal packing and dimerization effects on the conformation of aromatic rings and dihedral angles (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-methoxybenzamides, such as the Rhodium(III)-catalyzed synthesis of indanones via C–H activation and Claisen/retro-Claisen reaction, showcase the reactivity and versatility of benzamide derivatives in forming complex molecular structures (Chaudhary et al., 2020).
Physical Properties Analysis
Investigations into compounds like 2-hydroxybenzamide and 2-methoxybenzamide through gas-phase electron diffraction and theoretical calculations reveal the presence of intramolecular hydrogen bonding, which significantly influences the molecular conformation and stability of these compounds (Aarset et al., 2013).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are often characterized by their reactivity in various chemical reactions, such as the directed metalation and alkoxylation processes, which underline the synthetic utility of these compounds in organic synthesis (Reitz & Massey, 1990), (Wang & Yuan, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such asCarbonic anhydrase 2 and Kinesin-like protein KIF11 . These proteins play crucial roles in various biological processes, including pH regulation and cell division, respectively.
Mode of Action
This could lead to changes in cellular processes controlled by the target protein .
properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-8-10(15)4-7-12(13)16/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJGMIJBMBASDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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